イソシアノベンゼン

説明

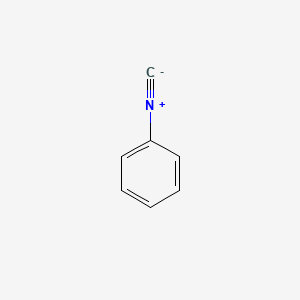

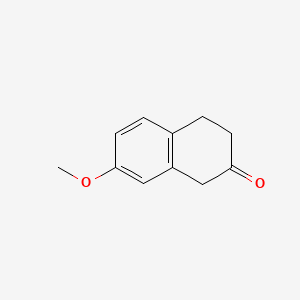

Phenyl isocyanide is an isocyanide.

科学的研究の応用

ピログルタミン酸アナログの合成

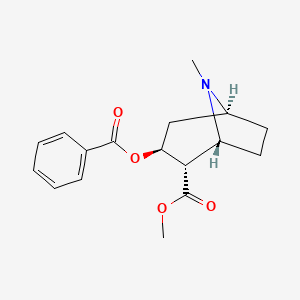

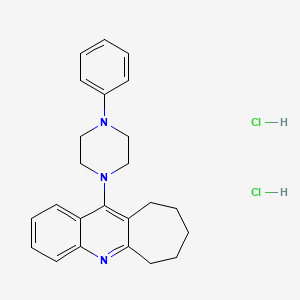

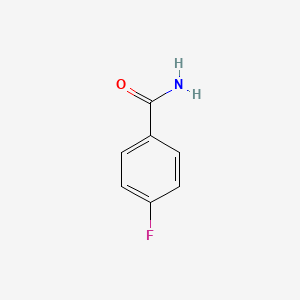

イソシアノベンゼンは、潜在的な生物活性を持つピログルタミン酸アナログの合成において重要な役割を果たします。ウギ4成分反応(Ugi-4CR)に続いて後変換、またはマイケル付加反応では、イソシアノベンゼン誘導体が切断可能なイソシアニドとして使用されます。 これらの方法は、その生物学的特性のために注目されているピログルタミン酸アナログの枠組みを構築するために重要です {svg_1}.

イソシアニド合成におけるグリーンケミストリー

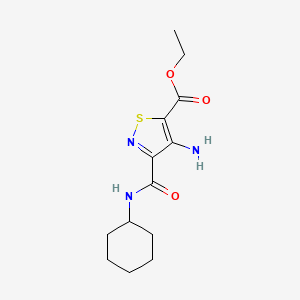

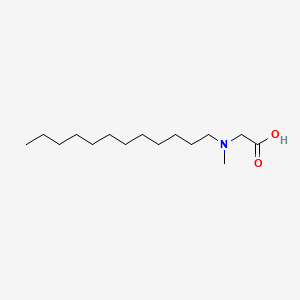

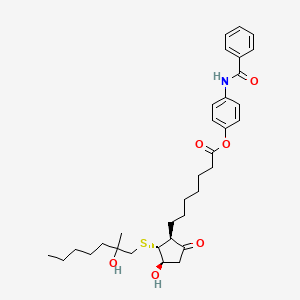

この化合物は、より持続可能でグリーンなイソシアニド合成へのアプローチの中心です。0℃でトリエチルアミンを溶媒として、ホルムアミドをオキシ塩化リンで脱水するプロトコルが開発されました。 この方法は、高収率でイソシアニドを生成し、合成速度の向上、穏やかな条件、優れた純度、反応廃棄物の最小化などの利点を提供するため、環境に優しい代替手段となっています {svg_2}.

ナノ粒子の官能基化

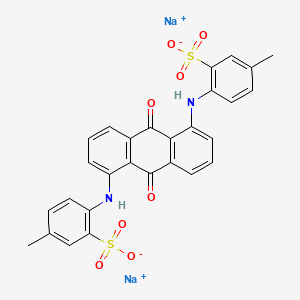

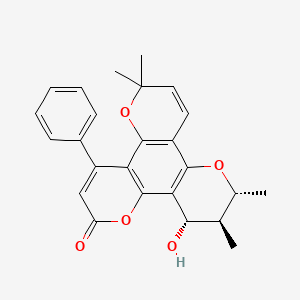

イソシアノベンゼンは、ルテニウムナノ粒子を官能基化するために使用され、Ru=C=N−界面結合を介して粒子内電荷の非局在化をもたらします。 この官能基化は、ナノ粒子の光学的および電子的特性に影響を与え、分子エレクトロニクス、化学センシング、触媒作用で活用できます {svg_3}.

多成分カップリング反応

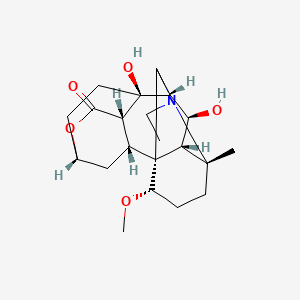

フェニルイソシアニドは、ウギ反応やパセリーニ反応などの多成分カップリング反応における重要な試薬です。 これらの反応は、単純な成分から複雑な分子を合成するための基礎であり、イソシアノベンゼンの反応性は、これらのプロセスにおける貴重な役割を果たします {svg_4}.

アダマンタン誘導体の合成

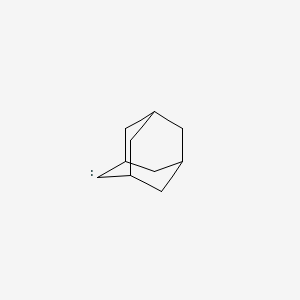

新しい方法では、1-(1-イソシアノエチル)アダマンタンの合成にイソシアノベンゼンを使用します。 このアプローチは、有毒な試薬の使用を避け、以前の方法と比べて高収率を実現するため、有利です {svg_5}.

生物有機化学および医薬品化学

イソシアノベンゼン誘導体は、潜在的な薬効を持つ化合物の合成に使用されます。 たとえば、生物学的標的に作用する可能性のある分子の構築に関与しており、新しい薬剤や治療法につながります {svg_6}.

作用機序

Target of Action

It has been used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system .

Mode of Action

It is known to interact with the cytochrome p-450scc-linked monooxygenase system, potentially influencing its activity

Biochemical Pathways

Given its interaction with the cytochrome p-450scc-linked monooxygenase system, it may influence pathways related to this system .

Pharmacokinetics

Its solubility in chloroform and slight solubility in methanol suggest that it may be absorbed and distributed in the body to some extent

Result of Action

Its interaction with the cytochrome p-450scc-linked monooxygenase system suggests that it may influence the activity of this system .

生化学分析

Biochemical Properties

Isocyanobenzene plays a significant role in biochemical reactions, particularly in the study of enzyme inhibition mechanisms. It interacts with enzymes such as cytochrome P450, a key enzyme in the monooxygenase system. Isocyanobenzene inhibits the activity of cytochrome P450 by binding to its active site, thereby preventing the enzyme from catalyzing its usual reactions . This interaction is crucial for understanding the inhibition mechanisms of various drugs and other inhibitors.

Cellular Effects

Isocyanobenzene has notable effects on cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. For instance, isocyanobenzene can alter the expression of genes involved in detoxification processes by inhibiting cytochrome P450 . This inhibition can lead to changes in cellular metabolism, affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, isocyanobenzene exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cytochrome P450, leading to enzyme inhibition. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity . Additionally, isocyanobenzene can induce changes in gene expression by modulating transcription factors involved in the regulation of detoxification genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isocyanobenzene can change over time. The stability and degradation of isocyanobenzene are critical factors that influence its long-term effects on cellular function. Studies have shown that isocyanobenzene remains stable under controlled conditions, but its degradation can lead to the formation of reactive intermediates that may have additional effects on cells . Long-term exposure to isocyanobenzene can result in sustained inhibition of cytochrome P450, affecting cellular metabolism over time.

Dosage Effects in Animal Models

The effects of isocyanobenzene vary with different dosages in animal models. At low doses, isocyanobenzene can effectively inhibit cytochrome P450 without causing significant toxicity . At high doses, it can lead to adverse effects such as hepatotoxicity and oxidative stress. These toxic effects are likely due to the accumulation of reactive intermediates formed during the degradation of isocyanobenzene.

Metabolic Pathways

Isocyanobenzene is involved in metabolic pathways related to detoxification and biotransformation. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of various substrates . The inhibition of cytochrome P450 by isocyanobenzene can lead to altered metabolic flux, affecting the levels of metabolites involved in detoxification processes.

Transport and Distribution

Within cells and tissues, isocyanobenzene is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of isocyanobenzene in specific tissues can influence its overall activity and function.

Subcellular Localization

Isocyanobenzene is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function are influenced by its subcellular localization, as it can interact with enzymes and other biomolecules within these compartments . Post-translational modifications and targeting signals play a role in directing isocyanobenzene to specific organelles, affecting its biochemical properties and interactions.

特性

IUPAC Name |

isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIBIGQXGCBBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239267 | |

| Record name | Phenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |

| Record name | Phenylisocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.4 [mmHg] | |

| Record name | Phenylisocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

931-54-4 | |

| Record name | Isocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylisocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenyl isocyanide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS3UDW47UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide](/img/structure/B1200422.png)

![3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1200428.png)